![molecular formula C17H19N5O4S B10757887 N-[(2-Amino-6-methylpyrimidin-4-YL)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10757887.png)
N-[(2-Amino-6-methylpyrimidin-4-YL)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)METHYL]-3-{[(E)-(2-OXODIHYDROFURAN-3(2H)-YLIDENE)METHYL]AMINO}BENZENESULFONAMIDE is a complex organic compound belonging to the class of aminobenzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)METHYL]-3-{[(E)-(2-OXODIHYDROFURAN-3(2H)-YLIDENE)METHYL]AMINO}BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide precursors. The key steps include:
Formation of the Pyrimidine Precursor: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes under controlled conditions.
Preparation of the Benzenesulfonamide Precursor: The benzenesulfonamide moiety is prepared by sulfonation of benzene derivatives followed by amination.
Coupling Reaction: The final step involves the coupling of the pyrimidine and benzenesulfonamide precursors using suitable coupling agents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as solid-phase extraction and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)METHYL]-3-{[(E)-(2-OXODIHYDROFURAN-3(2H)-YLIDENE)METHYL]AMINO}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)METHYL]-3-{[(E)-(2-OXODIHYDROFURAN-3(2H)-YLIDENE)METHYL]AMINO}BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)METHYL]-3-{[(E)-(2-OXODIHYDROFURAN-3(2H)-YLIDENE)METHYL]AMINO}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of heat shock protein HSP 90-alpha, affecting cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A compound with similar functional groups used in organic synthesis.
Decavanadate compounds: Compounds with similar backbone structures used in inorganic chemistry.
Uniqueness
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(2-amino-6-methylpyrimidin-4-yl)methyl]-3-[[(E)-(2-oxooxolan-3-ylidene)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H19N5O4S/c1-11-7-14(22-17(18)21-11)10-20-27(24,25)15-4-2-3-13(8-15)19-9-12-5-6-26-16(12)23/h2-4,7-9,19-20H,5-6,10H2,1H3,(H2,18,21,22)/b12-9+ |
InChI Key |
VCOKUBHAJVTVNG-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N)CNS(=O)(=O)C2=CC=CC(=C2)N/C=C/3\CCOC3=O |
Canonical SMILES |
CC1=CC(=NC(=N1)N)CNS(=O)(=O)C2=CC=CC(=C2)NC=C3CCOC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s)-1,3-Benzothiazol-2-Yl{2-[(2-Pyridin-3-Ylethyl)amino]pyrimidin-4-Yl}ethanenitrile](/img/structure/B10757805.png)
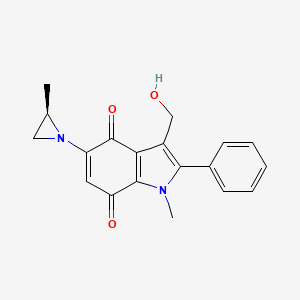
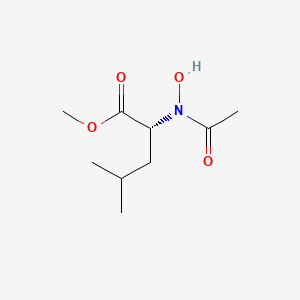
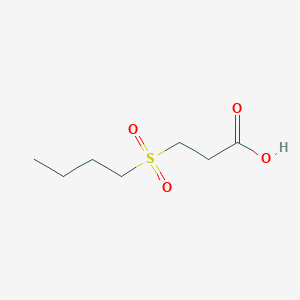
![2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10757822.png)
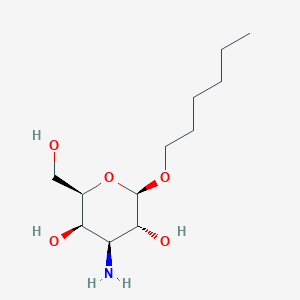
![Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B10757829.png)
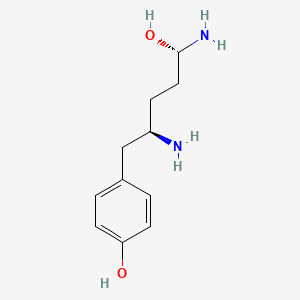

![N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine](/img/structure/B10757855.png)
![N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-YL}amino)benzenesulfonamide](/img/structure/B10757862.png)
![6-chloro-N-pyrimidin-5-yl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2-benzisoxazole-7-carboxamide](/img/structure/B10757865.png)
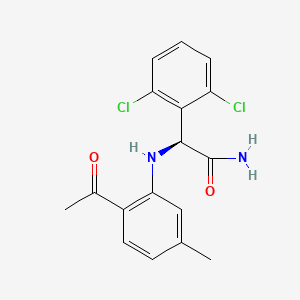
![3-({2-[(2-Amino-6-methylpyrimidin-4-YL)ethynyl]benzyl}amino)-1,3-oxazol-2(3H)-one](/img/structure/B10757881.png)
